REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:21]=[CH:20][C:5]([C:6]([NH:8][NH:9][C:10](=[O:19])[C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)=O)=[CH:4][C:3]=1[N+:22]([O-:24])=[O:23].CC[N+](S(N=C(OC)[O-])(=O)=O)(CC)CC>C1COCC1>[CH3:18][O:17][C:14]1[CH:15]=[CH:16][C:11]([C:10]2[O:19][C:6]([C:5]3[CH:20]=[CH:21][C:2]([NH2:1])=[C:3]([N+:22]([O-:24])=[O:23])[CH:4]=3)=[N:8][N:9]=2)=[CH:12][CH:13]=1
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Name
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4-methoxybenzoic acid N′-(4-amino-3-nitrobenzoyl)-hydrazide
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Quantity
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750 mg
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Type
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reactant
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Smiles
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NC1=C(C=C(C(=O)NNC(C2=CC=C(C=C2)OC)=O)C=C1)[N+](=O)[O-]
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Name
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|
Quantity
|
1.62 g
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Type
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reactant
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Smiles
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CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
|
C1CCOC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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CUSTOM
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Details
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the residue was purified by flash chromatography (heptane/EtOAc=1:3)
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Name
|
|
Type
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product
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Smiles
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COC1=CC=C(C=C1)C1=NN=C(O1)C1=CC(=C(C=C1)N)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |